molecular formula C9H18ClNO2 B1441637 3-Pyrrolidinyl 3-methylbutanoate hydrochloride CAS No. 1219960-51-6

3-Pyrrolidinyl 3-methylbutanoate hydrochloride

Cat. No.: B1441637
CAS No.: 1219960-51-6
M. Wt: 207.7 g/mol
InChI Key: YJEIKWJKEJGKHQ-UHFFFAOYSA-N
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Description

It has the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol.

Preparation Methods

The synthesis of 3-Pyrrolidinyl 3-methylbutanoate hydrochloride involves several steps. One common method includes the reaction of 3-methylbutanoic acid with pyrrolidine in the presence of a suitable catalyst. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Pyrrolidinyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

3-Pyrrolidinyl 3-methylbutanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

Comparison with Similar Compounds

3-Pyrrolidinyl 3-methylbutanoate hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.

    Pyrrolizines: Compounds with a fused pyrrolidine ring, known for their biological activities.

    Pyrrolidine-2-one: A derivative of pyrrolidine with significant pharmacological properties.

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Biological Activity

Overview

3-Pyrrolidinyl 3-methylbutanoate hydrochloride (chemical formula C9H18ClNO2, molecular weight 207.7 g/mol) is a compound that has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The compound features a pyrrolidine ring, which is known for its versatility in drug design and interaction with various biological targets.

The biological activity of this compound is primarily attributed to the structural properties of the pyrrolidine ring, which can interact with enzymes, receptors, and other proteins in the body. The specific mechanisms can vary based on the target proteins and pathways involved:

  • Target Interaction : The compound may influence various biochemical pathways by binding to specific molecular targets, leading to alterations in cellular processes.
  • Pharmacokinetics : The inclusion of heteroatoms like nitrogen in the pyrrolidine structure enhances its pharmacokinetic properties, potentially improving absorption, distribution, metabolism, and excretion (ADME) profiles for drug candidates .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although detailed investigations are required to quantify these activities.
  • Neuropharmacological Effects : The pyrrolidine structure is often associated with psychoactive compounds. Studies have shown that related compounds can affect neurotransmitter transporters, suggesting potential applications in treating neurological disorders .
  • Anti-inflammatory Potential : Some research indicates that compounds with similar structures may inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

Case Studies and Research Findings

Several studies have explored the biological effects of pyrrolidine derivatives:

  • Neurotransmitter Interaction : A study demonstrated that certain pyrrolidine derivatives could act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders. This suggests that this compound might have similar properties .
  • Inflammation Inhibition : Research indicated that related compounds could effectively inhibit neutrophil chemotaxis through blockade of PI3K pathways, thereby reducing joint inflammation .
  • Psychoactive Effects : A case report highlighted the psychoactive properties of structurally similar compounds, emphasizing the need for caution in their use and further investigation into their safety profiles .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential antimicrobial effects; needs further study
NeuropharmacologicalPossible SSRI activity; affects neurotransmitter systems
Anti-inflammatoryInhibits neutrophil chemotaxis; reduces inflammation

Properties

IUPAC Name

pyrrolidin-3-yl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)5-9(11)12-8-3-4-10-6-8;/h7-8,10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEIKWJKEJGKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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